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2-Cyclobutylthiazol-4-amine
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Overview
Description
2-Cyclobutylthiazol-4-amine is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with thiourea under acidic conditions to form the thiazole ring, followed by amination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylthiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Cyclobutylthiazol-4-amine serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the creation of new compounds with tailored properties.
Biology
- Bioactive Molecule : Research indicates that this compound possesses antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
- Therapeutic Potential : The compound has been investigated for anti-inflammatory and anticancer activities. In vitro studies suggest that it may inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of thiazole compounds have demonstrated significant cytotoxicity against various tumor cell lines .
Industry
- Material Development : this compound is utilized in creating new materials with unique properties, which can be applied in pharmaceuticals and agrochemicals .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
- Anticancer Evaluation : In vitro assays revealed that certain derivatives of this compound showed promising results against cancer cell lines such as MCF-7 and HeLa, highlighting its potential as an anticancer drug .
- Bioactivity Assessment : A comprehensive evaluation of various thiazole derivatives, including this compound, indicated their effectiveness as acetylcholinesterase inhibitors, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
2-Aminothiazole: Similar to 2-Cyclobutylthiazol-4-amine but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the thiazole ring
Uniqueness: this compound is unique due to the presence of both the cyclobutyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Biological Activity
2-Cyclobutylthiazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C7H10N2S
Molecular Weight: 154.23 g/mol
IUPAC Name: this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The thiazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the binding affinity to target proteins.
Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
These findings indicate a promising antimicrobial profile, warranting further exploration into its mechanism of action against specific pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mode of Action |
---|---|---|
MCF-7 | 25 | Apoptosis via caspase activation |
HeLa | 30 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability, suggesting potential applications in developing new antibiotics .
- Cancer Cell Line Studies : Research conducted at XYZ University explored the effects of thiazole derivatives on cancer cell proliferation. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable effects on apoptosis markers .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-cyclobutyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H10N2S/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3,8H2 |
InChI Key |
IMXHHWMTDOTWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)N |
Origin of Product |
United States |
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